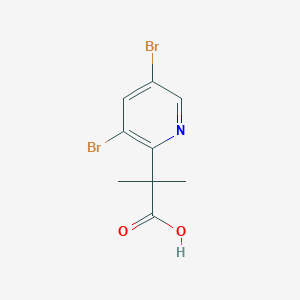![molecular formula C8H13F2N B12278763 9,9-Difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B12278763.png)
9,9-Difluoro-3-azabicyclo[3.3.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Difluoro-3-azabicyclo[331]nonane is a bicyclic compound characterized by the presence of two fluorine atoms and a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Difluoro-3-azabicyclo[3.3.1]nonane typically involves the introduction of fluorine atoms into a pre-existing azabicyclo[3.3.1]nonane framework. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
9,9-Difluoro-3-azabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
9,9-Difluoro-3-azabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: It may be explored for its potential pharmacological properties, including as a scaffold for drug design.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 9,9-Difluoro-3-azabicyclo[3.3.1]nonane depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Azabicyclo[3.3.1]nonane: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid: Contains an additional carboxylic acid group, which can alter its reactivity and solubility.
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A nitroxyl radical that is used as a catalyst in oxidation reactions.
Uniqueness
The presence of two fluorine atoms in this compound imparts unique chemical properties, such as increased stability and reactivity, compared to its non-fluorinated counterparts. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H13F2N |
|---|---|
Molekulargewicht |
161.19 g/mol |
IUPAC-Name |
9,9-difluoro-3-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C8H13F2N/c9-8(10)6-2-1-3-7(8)5-11-4-6/h6-7,11H,1-5H2 |
InChI-Schlüssel |
NGVPSBONRJASED-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CNCC(C1)C2(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,12-Dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12278692.png)


![(Bicyclo[2.2.1]hepta-2,5-diene)[(2S,3S)-bis(diphenylphosphino)-butane] rhodium(I) perchlorate](/img/structure/B12278712.png)
![1-(Benzenesulfonyl)-7-chloro-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12278714.png)

![2-Hydroxymethyl-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester](/img/structure/B12278727.png)



![(1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid](/img/structure/B12278747.png)
![Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate](/img/structure/B12278756.png)

